1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a methyl group, a pyridinylmethyl group, and a triazole carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a pyridine ring suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxamide group could influence its solubility and acidity .Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including our compound of interest, display potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate.
- Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. Our compound has been evaluated for antimalarial efficacy in Plasmodium berghei-infected mice. Compounds 14 and 15 exhibited substantial inhibition effects against P. berghei, suggesting their potential as antimalarial agents .
- In a novel study, a newly synthesized pyrazoline derivative (similar to our compound) was investigated for neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Understanding neurotoxicity is crucial for drug safety evaluation .
- Pyrazole derivatives have also been explored for their cytotoxic effects against cancer cells. Our compound may exhibit promising activity against specific cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values in the nanomolar range .
Antileishmanial Activity
Antimalarial Potential
Neurotoxicity Assessment
Cytotoxicity Against Cancer Cells
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to significant changes in the biological activity of the targets.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition It’s known that pyrazole-bearing compounds, like the one , have potent antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets effectively .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-15(16(23)19-10-12-4-3-7-18-9-12)20-21-22(11)14-6-2-5-13(17)8-14/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDKCHXOJWJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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